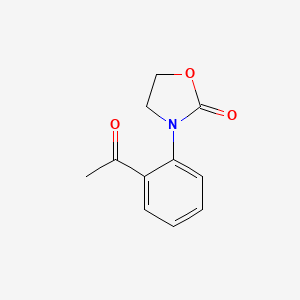

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one

概要

説明

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring fused with an acetylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoacetophenone with phthalic anhydride derivatives in the presence of a catalytic amount of triethylamine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Functionalization at the Oxazolidinone Ring

The oxazolidinone core is reactive at the C-5 and N-3 positions:

N-3 Functionalization

The acetylphenyl group at N-3 may undergo:

-

Nucleophilic displacement with alkyl/aryl halides.

-

Cross-coupling via Buchwald-Hartwig amination (Pd/Xantphos, aryl halides) .

Example Reaction:

| Substrate | Reagents | Product | Conditions |

|---|---|---|---|

| 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one | 4-Bromotoluene, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 3-(2-Acetylphenyl)-5-(p-tolyl)-1,3-oxazolidin-2-one | 16 h, 72% |

C-5 Modifications

The C-5 methylene group can participate in:

Reactivity of the Acetylphenyl Substituent

The 2-acetylphenyl group introduces ketone-based reactivity:

Aldol Condensation

The acetyl group may undergo condensation with aldehydes (e.g., benzaldehyde):

| Reagents | Product | Conditions |

|---|---|---|

| Benzaldehyde, NaOH, EtOH | 3-[2-(α,β-Unsaturated carbonyl)phenyl]-1,3-oxazolidin-2-one | Reflux, 6 h |

Reduction

Selective reduction of the acetyl group:

| Reagents | Product | Selectivity |

|---|---|---|

| NaBH₄, MeOH | 3-(2-(1-Hydroxyethyl)phenyl)-1,3-oxazolidin-2-one | >90% |

| H₂, Pd/C | 3-(2-Ethylphenyl)-1,3-oxazolidin-2-one | 65% |

Ring-Opening Reactions

Oxazolidinones are prone to acid- or base-catalyzed ring opening:

Acidic Hydrolysis

| Reagents | Product |

|---|---|

| HCl, H₂O, reflux | 2-Acetylphenylaminoethanol + CO₂ |

Nucleophilic Ring Opening

| Nucleophile | Product |

|---|---|

| NH₃ (liquor) | 2-Acetylphenyl urea derivative |

| Grignard reagent | β-Amino alcohol |

Radical and Photocatalytic Reactions

The oxazolidinone scaffold can engage in radical-mediated transformations:

-

C–H amination via visible-light photocatalysis to form amino alcohols .

-

Oxyamination of alkenes using organoiodine(I/III) catalysts .

CO₂ Incorporation

Under catalytic conditions, oxazolidinones may form cyclic carbonates:

| Catalyst | Reagents | Product |

|---|---|---|

| TBD/Ph₃PAuCl | CO₂ (1 atm), 25°C | This compound carbonate |

Key Challenges and Opportunities

-

Steric hindrance from the 2-acetyl group may limit N-3 reactivity.

-

Regioselectivity in radical reactions requires further optimization.

-

Applications in antimicrobial agents (via structural analogy to linezolid) .

While direct studies on This compound are lacking, its reactivity can be extrapolated from established oxazolidinone chemistry. Experimental validation is recommended to confirm these pathways.

科学的研究の応用

Key Properties

- Molecular Formula : CHN\O

- Molecular Weight : 189.21 g/mol

- CAS Number : 1536411-76-3

Medicinal Chemistry

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one exhibits significant potential as an antimicrobial agent. It belongs to the oxazolidinone class, which is recognized for its efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of related oxazolidinones. For instance, this compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values reported as low as 0.5 µg/mL.

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| Related oxazolidinone | Enterococcus faecalis | 0.125 |

| Benzoxazinyl-oxazolidinone | Staphylococcus aureus | <0.5 |

Biological Studies

The compound can be utilized in biochemical assays to study enzyme interactions and as a potential inhibitor in various biological pathways. Its ability to inhibit bacterial protein synthesis positions it as a valuable tool for investigating mechanisms of antibiotic resistance.

Material Science

In industry, this compound can be employed in the development of new materials with specific properties, such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material performance.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 2-aminoacetophenone with phthalic anhydride derivatives in the presence of a catalytic amount of triethylamine under reflux conditions. This method highlights the compound's utility as an intermediate in the synthesis of more complex organic molecules.

Common Reactions

The compound can undergo various chemical reactions:

- Oxidation : Formation of oxazolidinone derivatives.

- Reduction : Conversion of the acetyl group to alcohols or other functional groups.

- Substitution : Electrophilic aromatic substitution on the phenyl ring.

Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Bromine or nitric acid | Room temperature |

Beyond its antimicrobial properties, research indicates that this compound may exhibit anti-inflammatory and anticancer activities. Studies exploring these aspects are ongoing, with preliminary findings suggesting potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study highlighted that related compounds displayed significant antibacterial activity against resistant strains, underscoring the potential role of this compound in treating infections caused by resistant bacteria .

- Cancer Research : Investigations into the anticancer properties of oxazolidinones have revealed promising results, warranting further exploration into their mechanisms and potential applications in oncology .

作用機序

The mechanism of action of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetylphenyl group can enhance the compound’s binding affinity and specificity for its targets.

類似化合物との比較

Similar Compounds

3-Phenyl-1,3-oxazolidin-2-one: Lacks the acetyl group, which may reduce its binding affinity and specificity.

2-Acetylphenyl-1,3-oxazolidin-2-one: Similar structure but different substitution pattern, which can affect its reactivity and applications.

Uniqueness

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the acetylphenyl group. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.

生物活性

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3-oxazolidin-2-one ring with an acetylphenyl substituent, which influences its chemical reactivity and biological interactions. The oxazolidinone structure is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxazolidinones. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL .

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| Related oxazolidinone | Enterococcus faecalis | 0.125 |

| Benzoxazinyl-oxazolidinone | Staphylococcus aureus | <0.5 |

Anti-inflammatory Properties

Research has indicated that oxazolidinones may possess anti-inflammatory effects. In vitro studies showed that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of oxazolidinones is under investigation, with some studies indicating that they can induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor growth .

Table 2: Anticancer Activity of Oxazolidinones

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 |

| Related oxazolidinone | A549 (lung cancer) | 10 |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The oxazolidinone ring is known to bind to bacterial ribosomes, inhibiting protein synthesis . Additionally, the acetyl group may enhance binding affinity to molecular targets involved in inflammation and cancer progression.

Case Studies

A notable study by Gong et al. demonstrated that an oxazolidinone derivative inhibited biofilm formation in Staphylococcus aureus both in vitro and in vivo . This finding underscores the compound's potential utility in treating infections associated with biofilm formation.

In another investigation focusing on anticancer activity, researchers found that derivatives of oxazolidinones could significantly reduce tumor growth in murine models by inducing apoptosis through HDAC inhibition .

特性

IUPAC Name |

3-(2-acetylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVZZUQCICUXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。